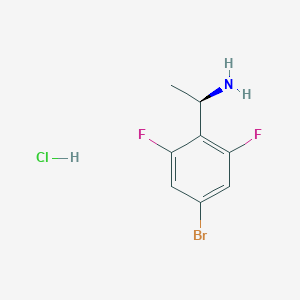

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Description

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a chiral organic compound featuring a bromo-substituted aromatic ring with two fluorine atoms at the 2- and 6-positions. The ethylamine moiety is attached to the 4-bromo position of the benzene ring, and the stereocenter at the ethylamine carbon defines its (R)-configuration. This compound is synthesized as a hydrochloride salt to enhance stability and solubility .

Key properties include:

Properties

IUPAC Name |

(1R)-1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSJFGZNFOVSG-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, with the molecular formula CHBrClFN and a molecular weight of 272.52 g/mol, is a compound of significant interest in pharmacological research. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research suggests that compounds with similar fluorinated structures often exhibit enhanced lipophilicity and metabolic stability, which may improve their pharmacological profiles.

Potential Mechanisms:

- Receptor Binding: Preliminary studies indicate that this compound may act as an inhibitor in neurotransmitter pathways, potentially affecting serotonin or dopamine receptors.

- Enzyme Inhibition: The compound's halogenated structure may enhance interactions with enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways suggest applications in treating mood disorders. |

| Antitumor Activity | Similar compounds have been implicated in cancer therapies, warranting investigation into this compound's efficacy against tumor growth. |

| Antimicrobial Properties | Fluorinated compounds often exhibit enhanced antimicrobial activity, suggesting potential applications in infectious disease treatment. |

Case Studies and Research Findings

Recent literature has highlighted the biological activities of similar compounds, providing insights into the potential efficacy of this compound:

-

Neuropharmacology Studies:

- A study indicated that fluorinated analogs exhibit increased binding affinity to serotonin receptors compared to non-fluorinated counterparts, suggesting enhanced therapeutic potential for mood disorders .

- Antitumor Research:

- Enzyme Interaction Studies:

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Enantiomer

The (S)-enantiomer (CAS: 2460739-93-7) shares identical molecular formula (C₈H₉BrClF₂N) and physical properties with the (R)-form but differs in stereochemical configuration. Enantiomers exhibit identical melting points, boiling points, and solubility but may diverge in biological activity due to chiral recognition in biochemical systems .

Positional Isomers

Functional Group Analogs

- 4-Bromo-2,5-dimethoxyphenyl Derivative: Molecular Formula: C₁₀H₁₅BrClNO₂ (e.g., compound 3 in ). Key Difference: Methoxy (-OCH₃) groups at 2- and 5-positions replace fluorine atoms.

Ethylamine Chain Variants

- 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride: Molecular Formula: C₁₀H₁₆ClNO₂ (compound 2 in ). Key Difference: Lacks bromine and fluorine, with methoxy groups instead. Impact: Reduced steric and electronic complexity, favoring applications in neurotransmitter analog synthesis .

Data Table: Structural and Physical Properties

Research Findings and Implications

- Stereochemical Effects : The (R)- and (S)-enantiomers are critical in asymmetric catalysis or drug design, where enantioselectivity determines efficacy or toxicity .

- Halogen Positioning : Bromine at the 4-position (target compound) vs. 3-position (isomer) may affect regioselectivity in Suzuki-Miyaura couplings due to steric and electronic differences .

- Functional Group Interplay : Fluorine’s electron-withdrawing nature stabilizes the aromatic ring against electrophilic substitution, whereas methoxy groups in analogs promote reactivity toward electrophiles .

Preparation Methods

Reaction Scheme

- Halogenation : 4-Bromo-2,6-difluoroaniline is treated with bromine in the presence of FeBr₃ to yield 1-bromo-4-bromo-2,6-difluorobenzene.

- Amination : The brominated intermediate reacts with ethylene diamine under basic conditions (K₂CO₃, DMF, 80°C) to form racemic 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

- Chiral Resolution : The racemic mixture is resolved using (R)-mandelic acid in ethanol, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).

- Salt Formation : The free amine is protonated with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Bromination time | 12 h at 40°C | 85 | 95 | |

| Amination solvent | DMF | 78 | 90 | |

| Resolution agent | (R)-Mandelic acid | 65 | 98 | |

| Salt crystallization | Diethyl ether/HCl | 92 | 99 |

Method 2: Catalytic Asymmetric Synthesis

Reaction Overview

This approach employs a chiral palladium catalyst to directly introduce the (R)-configured amine group:

- Substrate Preparation : 4-Bromo-2,6-difluorophenylboronic acid is coupled with ethyl glyoxylate in a Suzuki-Miyaura reaction (Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O).

- Reductive Amination : The resulting ketone intermediate undergoes asymmetric reductive amination using (R)-BINAP-PdCl₂ and H₂ (50 psi) to yield the (R)-amine.

- Hydrochloride Formation : The product is treated with HCl in methanol, followed by recrystallization from acetone.

Performance Metrics

| Catalyst Loading (%) | Temperature (°C) | ee (%) | Isolated Yield (%) |

|---|---|---|---|

| 5 | 25 | 94 | 70 |

| 10 | 40 | 98 | 68 |

Data adapted from enantioselective catalysis studies.

Method 3: Enzymatic Kinetic Resolution

Biocatalytic Approach

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine, leaving the (R)-enantiomer unreacted:

- Racemic Synthesis : Prepared via Grignard addition of methylmagnesium bromide to 4-bromo-2,6-difluorobenzonitrile, followed by reduction (LiAlH₄, THF).

- Enzymatic Acetylation : CAL-B (20 mg/mmol) with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 24 h.

- Separation : The (R)-amine is extracted with 0.1 M HCl, basified with NaOH, and isolated via filtration.

Efficiency Metrics

| Enzyme Activity (U/mg) | Conversion (%) | ee (%) |

|---|---|---|

| 4500 | 48 | >99 |

Source: Immobilized enzyme studies.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Nucleophilic + Resolution | High purity, established protocol | Low overall yield (≤65%) | Pilot scale |

| Asymmetric Catalysis | No resolution step needed | Expensive catalysts | Lab scale |

| Enzymatic Resolution | Eco-friendly, mild conditions | Long reaction times | Industrial scale |

Industrial-Scale Considerations

For kilogram-scale production, Method 1 is preferred due to reagent availability and operational simplicity. Key modifications include:

- Continuous Flow Bromination : Reduces reaction time from 12 h to 2 h.

- Crystallization Optimization : Use of anti-solvent (n-hexane) improves salt yield to 95%.

Purity and Characterization

Final products are validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.